N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S3/c15-19(16,13-4-2-10-18-13)14(11-5-6-11)8-7-12-3-1-9-17-12/h1-4,9-11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVRZRPUVDCUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Thiophene
Thiophene undergoes electrophilic sulfonation at the 2-position using chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) under controlled conditions. The reaction proceeds via the formation of a sulfonic acid intermediate, which is subsequently chlorinated with $$ \text{PCl}5 $$ or $$ \text{SOCl}_2 $$:
$$
\text{Thiophene} + \text{ClSO}3\text{H} \rightarrow \text{Thiophene-2-sulfonic acid} \xrightarrow{\text{PCl}5} \text{Thiophene-2-sulfonyl chloride}
$$
Key Data :
| Parameter | Value/Observation | Source Citation |
|---|---|---|
| Yield | 60–75% | |
| Regioselectivity | >90% for 2-position | |
| Purification | Distillation under vacuum |
Preparation of N-Cyclopropyl-N-(2-(Thiophen-2-yl)ethyl)amine
Alkylation of Cyclopropylamine
Cyclopropylamine ($$ \text{C}3\text{H}7\text{N} $$) is alkylated with 2-(thiophen-2-yl)ethyl bromide in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$):
$$
\text{Cyclopropylamine} + \text{BrCH}2\text{CH}2\text{-Thiophene} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine} + \text{HBr}
$$
Optimization Insights :
Alternative Route: Reductive Amination
A two-step approach involving:
- Condensation of cyclopropylamine with 2-thiophenecarboxaldehyde.
- Reduction of the imine intermediate using $$ \text{NaBH}_4 $$:
$$
\text{Cyclopropylamine} + \text{Thiophene-2-carboxaldehyde} \rightarrow \text{Imine} \xrightarrow{\text{NaBH}_4} \text{N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine}
$$
Advantages :
Sulfonamide Coupling Reaction
The final step involves reacting thiophene-2-sulfonyl chloride with N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine in the presence of a base (e.g., pyridine):
$$
\text{Thiophene-2-sulfonyl chloride} + \text{Amine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Reaction Conditions :
Advanced Methodologies and Innovations
Transition Metal-Catalyzed Approaches
Recent advances leverage copper(I) catalysts for C–N bond formation, enabling milder conditions and higher regioselectivity. For example, Cu(I)-mediated coupling between thiophene-2-sulfonamide and a cyclopropyl-ethylthiophene precursor:
$$
\text{Thiophene-2-sulfonamide} + \text{Br-Cyclopropyl-ethylthiophene} \xrightarrow{\text{Cu(I)}, \text{DMF}} \text{Target Compound}
$$
Benefits :
Multicomponent Reactions (MCRs)
A one-pot Gewald reaction variant synthesizes thiophene-sulfonamide hybrids directly:
$$
\text{Cyclopropylamine} + \text{Thiophene-2-carbaldehyde} + \text{Sulfur} \xrightarrow{\text{Base}} \text{Intermediate} \rightarrow \text{Target Compound}
$$
Challenges :
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide ()
- Structure: Differs in the N-substituents, replacing the cyclopropyl and thiophen-2-yl ethyl groups with a dimethylaminoethyl chain.
- Synthesis : Prepared via reaction of 2-thiophenesulfonyl chloride with N,N-dimethylethylenediamine in CH₂Cl₂, yielding 71% .
- In contrast, the cyclopropyl group in the target compound may confer steric hindrance and metabolic stability.
N-(1-Allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide ()
- Structure : Shares the thiophene-2-sulfonamide core but incorporates indole and iodophenyl substituents.
- Synthesis : Utilizes Cs₂CO₃ and I₂ in acetonitrile, suggesting that similar halogenation or coupling strategies might apply to the target compound .
Thiophene-Containing Amines: Rotigotine-Related Compounds ()
- Rotigotine Hydrochloride : Features a 2-(thiophen-2-yl)ethyl group linked to a tetrahydronaphthalene scaffold. Its molecular weight (351.93 g/mol) and substituent arrangement highlight the role of thiophene in dopamine receptor binding .
- Rotigotine Related Compound G: Contains bis[2-(thiophen-2-yl)ethyl]amino groups, increasing molecular weight (420.03 g/mol) and lipophilicity compared to the target compound .
Benzothiophene Acrylonitrile Derivatives ()
- Structure : Benzothiophene acrylonitriles (e.g., compounds 31–33) replace the sulfonamide with an acrylonitrile linker but retain thiophene-derived aromaticity.
- Activity : Exhibit potent anticancer effects (GI₅₀ <10–100 nM) against 60 human cancer cell lines, attributed to methoxy substituents enhancing potency and overcoming P-glycoprotein efflux .
- Implications for Target Compound : The dual thiophene rings in the target compound may similarly enhance π-π stacking interactions in biological targets, though the sulfonamide group could alter solubility and binding kinetics.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Substituent Effects : Electron-donating groups (e.g., methoxy in benzothiophenes ) and bulky substituents (e.g., cyclopropyl) can modulate potency and metabolic stability.
- Synthetic Strategies : Sulfonamide formation via sulfonyl chloride-amine reactions is robust (71% yield in ), while Cs₂CO₃-mediated coupling ( ) may apply to complex N-substitutions.
- Pharmacological Potential: Thiophene-containing compounds consistently demonstrate bioactivity, suggesting the target compound may share similar applications pending experimental validation.
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